Ecopladib

Descripción general

Descripción

This compound es un potente inhibidor de la fosfolipasa A2 alfa citosólica (cPLA2α), una enzima involucrada en la liberación de ácido araquidónico de los fosfolípidos de membrana . Este compuesto ha demostrado ser prometedor en el tratamiento de afecciones inflamatorias como el asma, la osteoartritis, la artritis reumatoide y el dolor .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Ecopladib se sintetiza a través de una serie de reacciones que involucran derivados del indol. Un método eficiente implica el uso de un catalizador de ácido glicólico en condiciones de reacción suaves, que facilita la formación de 3-alquilindoles . Esta reacción multicomponente es atractiva debido a su simplicidad, tiempo de reacción corto y naturaleza benigna para el medio ambiente .

Métodos de producción industrial: La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando condiciones de reacción similares a las de laboratorio, pero optimizadas para obtener mayores rendimientos y pureza. El proceso incluye pasos de purificación rigurosos para garantizar que el compuesto cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: this compound principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura .

Reactivos y condiciones comunes:

Reacciones de sustitución: Estas reacciones a menudo involucran nucleófilos como aminas o tioles en condiciones suaves.

Reacciones de oxidación y reducción: Aunque menos comunes, this compound puede experimentar reacciones de oxidación y reducción en condiciones específicas.

Productos principales: Los productos principales formados a partir de estas reacciones son típicamente derivados del indol modificados con actividad biológica alterada .

Aplicaciones Científicas De Investigación

Ecopladib tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

This compound ejerce sus efectos inhibiendo la actividad de cPLA2α, lo que reduce la liberación de ácido araquidónico y la producción posterior de eicosanoides proinflamatorios como las prostaglandinas y los leucotrienos . Esta inhibición se produce mediante la unión de this compound al sitio activo de cPLA2α, evitando su actividad enzimática .

Compuestos similares:

Efipladib: Otro potente inhibidor de cPLA2α con un mecanismo de acción similar.

Darapladib: Inhibe la fosfolipasa A2 asociada a lipoproteínas y se utiliza en la investigación cardiovascular.

Singularidad de this compound: this compound es único debido a su alta potencia y selectividad para cPLA2α, lo que lo convierte en una herramienta valiosa tanto en investigación como en posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Efipladib: Another potent inhibitor of cPLA2α with a similar mechanism of action.

Darapladib: Inhibits lipoprotein-associated phospholipase A2 and is used in cardiovascular research.

Uniqueness of this compound: this compound is unique due to its high potency and selectivity for cPLA2α, making it a valuable tool in both research and potential therapeutic applications .

Actividad Biológica

Ecopladib, a selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), has garnered significant attention in pharmacological research due to its potential therapeutic applications in inflammatory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

This compound functions primarily as an inhibitor of cPLA2α, an enzyme that plays a crucial role in the hydrolysis of phospholipids to release arachidonic acid, a precursor for various pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The development of this compound involved extensive structure-activity relationship studies which revealed that specific modifications to its indole structure significantly enhance its potency. For instance, the introduction of a benzyl sulfonamide substituent at the C2 position was found to improve the compound's inhibitory activity against cPLA2α. The following table summarizes key SAR findings:

| Compound | Modification | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Benzyl sulfonamide at C2 | 0.15 | Sub-micromolar inhibitor in GLU micelle |

| Efipladib | Similar structure with variations | 0.11 | Enhanced bioavailability |

| WAY-196025 | Indole derivative | 0.25 | Less potent than this compound |

Biological Activity and Efficacy

This compound has demonstrated significant biological activity in various preclinical models. In studies involving rat models, it exhibited oral efficacy in reducing inflammation as evidenced by decreased paw edema in carrageenan-induced models. The compound's ability to inhibit cPLA2α was confirmed through assays showing sub-micromolar IC50 values, indicating potent activity.

Case Studies

- Anti-inflammatory Effects : In a study assessing the effects of this compound on carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant reduction in swelling compared to control groups. The compound effectively inhibited the accumulation of inflammatory mediators at the site of injury.

- Hepatic Fibrosis Model : Another study explored the effects of this compound on hepatic fibrosis induced by carbon tetrachloride (CCl4) in mice. Results indicated that this compound treatment led to reduced expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I, suggesting its potential utility in managing liver fibrosis.

- Asthma Models : Research focusing on asthma-related inflammation showed that this compound could reduce airway hyperresponsiveness and eosinophil infiltration in lung tissues, supporting its role as a therapeutic agent for respiratory inflammatory conditions.

Propiedades

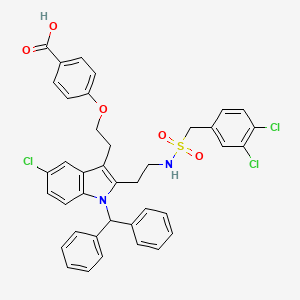

IUPAC Name |

4-[2-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H33Cl3N2O5S/c40-30-14-18-36-33(24-30)32(20-22-49-31-15-12-29(13-16-31)39(45)46)37(19-21-43-50(47,48)25-26-11-17-34(41)35(42)23-26)44(36)38(27-7-3-1-4-8-27)28-9-5-2-6-10-28/h1-18,23-24,38,43H,19-22,25H2,(H,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMCHWHNSUBYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCOC6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H33Cl3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191555 | |

| Record name | Ecopladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381683-92-7 | |

| Record name | Ecopladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381683927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecopladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECOPLADIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TI67E57Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.